Strategic Scaffold Profile: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
Strategic Scaffold Profile: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
This technical guide provides a comprehensive profile of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine , a specialized intermediate used in the synthesis of bioactive small molecules, particularly for G-Protein Coupled Receptor (GPCR) ligands and transporter inhibitors.[1][2]
[1][2]
CAS Number: 1340395-09-6
Synonyms: N-Methyl-3-(methylthio)cyclopentan-1-amine; 3-(Methylthio)-N-methylcyclopentylamine.[1][2]
Chemical Formula: C
Executive Summary & Strategic Utility
In modern medicinal chemistry, the 1,3-disubstituted cyclopentane motif serves as a critical scaffold for restricting conformational flexibility while maintaining specific vector orientations for substituents.[1][2] N-methyl-3-(methylsulfanyl)cyclopentan-1-amine combines a secondary amine (a versatile handle for library diversification) with a methylthio ether (a metabolic precursor to sulfoxides and sulfones).[1][2]
Key Applications:
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GPCR Ligand Design: The scaffold mimics the spatial arrangement of neurotransmitters (e.g., acetylcholine, histamine) but with altered lipophilicity.[1][2] It is relevant in the design of Muscarinic agonists and Chemokine receptor antagonists (e.g., CCR5).[1][2]
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Bioisosterism: The methylthio group (–SMe) acts as a lipophilic bioisostere for methoxy groups, while its oxidized forms (sulfoxide –S(=O)Me and sulfone –SO
Me) allow for the precise tuning of Hydrogen Bond Acceptor (HBA) capability and polar surface area (tPSA) without changing the carbon skeleton.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Identity & Physical Properties[1][2][3][4]
The following data summarizes the core physicochemical attributes. Note that while experimental data is prioritized, predictive values are used where specific experimental constants for this intermediate are proprietary.
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow oil | Observed in analogs |
| Boiling Point | ~205 °C (Predicted at 760 mmHg) | ACD/Labs Predicted |
| Density | ~0.98 g/cm³ | Estimated |
| LogP | 1.3 - 1.6 | Lipophilic, amenable to CNS penetration |
| pKa (Base) | ~9.5 - 10.2 | Typical for secondary cycloalkylamines |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water | Amine salt forms are water-soluble |
| Stereochemistry | Exists as cis and trans diastereomers | Synthesis typically yields a mixture |
Synthesis Protocols: A Self-Validating Workflow
The most robust route to CAS 1340395-09-6 utilizes a Michael Addition followed by Reductive Amination .[1][2] This sequence is preferred over nucleophilic displacement on 3-halocyclopentanes due to higher atom economy and avoidance of elimination side-products.[1][2]
Mechanism & Pathway Visualization
Figure 1: Two-step synthesis via conjugate addition and reductive amination.[1][2]
Detailed Experimental Methodology
Step 1: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-one
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Rationale: Direct conjugate addition of thiomethoxide to the enone is rapid and high-yielding.[1][2] Low temperature prevents polymerization of the enone.[1][2]
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Protocol:
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Setup: Charge a flame-dried round-bottom flask with 2-cyclopenten-1-one (1.0 eq) and anhydrous Methanol (10 vol). Cool to 0°C under N
.[1] -
Addition: Dropwise add Sodium Thiomethoxide (1.1 eq, 21% wt in H
O or solid) over 30 minutes. Critical: Exothermic reaction; maintain internal temp < 5°C to minimize dimerization.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4); enone spot should disappear.[1][2]
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Workup: Quench with saturated NH
Cl. Extract with Dichloromethane (DCM) (3x).[1][3] Wash combined organics with Brine. Dry over MgSO and concentrate in vacuo. -
Validation:
H NMR should show loss of olefinic protons (5.0–7.5 ppm region) and appearance of the S-Me singlet (~2.1 ppm).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
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Step 2: Reductive Amination to Target Amine [1][2]
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Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for "one-pot" amination without isolating the imine intermediate.[1][2] It is milder than NaCNBH
and avoids toxic cyanide byproducts.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol:
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Imine Formation: Dissolve the ketone from Step 1 (1.0 eq) in 1,2-Dichloroethane (DCE).[1][2] Add Methylamine (2.0 M in THF, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins at RT.[1]
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
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Reaction: Stir overnight at RT. The mixture may become cloudy.[1][2]
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Workup: Quench with 1N NaOH (bring pH to >10). Extract with DCM.[1][3] Note: The amine product is polar; multiple extractions are necessary.[1][2]
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Purification: If necessary, purify via amine-functionalized silica or standard silica gel with 5-10% MeOH/DCM + 1% NH
OH.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
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Functionalization & Reactivity (Expert Analysis)
This scaffold is not an endpoint but a divergence point. The sulfur and nitrogen atoms offer orthogonal reactivity, allowing researchers to modulate physicochemical properties (LogP, tPSA) late in the synthetic sequence.[1][2]
Divergent Synthesis Workflow
Figure 2: Orthogonal functionalization strategies for SAR optimization.[1][2]
Strategic Modifications
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S-Oxidation (Solubility Tuning):
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Sulfoxide: Treatment with Sodium Periodate (NaIO
) yields the sulfoxide.[1] This introduces a chiral center at Sulfur, creating diastereomers.[1][2] Sulfoxides are excellent H-bond acceptors.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sulfone: Treatment with m-CPBA (2+ eq) yields the sulfone.[1][2] This is a highly stable, polar, non-basic moiety often used to reduce metabolic clearance.[1][2]
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-
N-Alkylation/Acylation:
Safety & Handling
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Volatility/Odor: Low molecular weight sulfides have potent, disagreeable odors (stench).[1][2] All reactions involving the opening of the sulfide bottle or the workup of the Michael addition must be performed in a well-ventilated fume hood .[1][2]
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Bleach Scrubbers: Glassware contaminated with sulfur residues should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfide to odorless sulfoxide/sulfone before removal from the hood.[1][2]
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Skin Contact: Amines are corrosive/irritants.[1][2] Wear nitrile gloves and eye protection.[1][2]
References
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Sigma-Aldrich. Product Specification: N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (CAS 1340395-09-6).[1][2] Retrieved from [1]
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BLD Pharm. Safety Data Sheet & Catalog Entry: 3-(Methylthio)cyclopentan-1-amine.[1][2] Retrieved from [1]
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De Luca, L., et al. "A Mild and Efficient Protocol for the Chlorination of Amines."[1][2] Journal of Organic Chemistry. (Methodology adapted for cyclopentylamines).[1][2]
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PubChem. Compound Summary for Cyclopentanamine derivatives. National Library of Medicine.[1] Retrieved from
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ChemSynthesis. Synthesis of 3-substituted cyclopentanones via Michael Addition. Retrieved from
